molecular formula C12H10ClNO2 B1469995 1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1506517-99-2

1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1469995
CAS No.: 1506517-99-2
M. Wt: 235.66 g/mol
InChI Key: JHFFBGNZLRWYJH-UHFFFAOYSA-N
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Description

Overview of Pyrrole Carboxylic Acids in Organic Chemistry

Pyrrole carboxylic acids constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in organic chemistry due to their unique structural properties and diverse reactivity patterns. The pyrrole framework represents a five-membered aromatic ring containing nitrogen, which serves as a ubiquitous structural motif found in numerous biologically active natural products and pharmaceutically relevant compounds. The incorporation of carboxylic acid functionality into the pyrrole core creates versatile synthetic intermediates that enable further chemical modifications through standard carboxylic acid transformations, including esterification, amidation, and salt formation.

The positional isomerism of pyrrole carboxylic acids significantly influences their chemical behavior and synthetic utility. Pyrrole-2-carboxylic acid, one of the two primary monocarboxylic acid derivatives of pyrrole, arises naturally through the dehydrogenation of the amino acid proline and can also be synthesized through direct carboxylation of pyrrole. This compound demonstrates notable biological activity, functioning as a small amphoteric polar metabolite produced by various Streptomyces species and exhibiting antiparasitic activity against trypanosomes through selective proline racemase inhibition. The alternative regioisomer, pyrrole-3-carboxylic acid, presents distinct synthetic challenges and opportunities, with reported methods including continuous flow synthesis protocols that enable efficient preparation of diversely substituted derivatives.

The structural diversity accessible through substitution of the pyrrole core has led to extensive investigation of functionalized pyrrole carboxylic acids. Classical synthetic approaches, including the Hantzsch, Paal-Knorr, and Knorr methods, along with various cycloaddition and transition metal-catalyzed cyclization reactions, provide multiple pathways for constructing these heterocyclic systems. Modern developments in microfluidic continuous flow chemistry have revolutionized the synthesis of pyrrole derivatives, offering enhanced efficiency, atom economy, and environmental compatibility compared to traditional batch processes. These advances have particular significance for the preparation of substituted pyrrole-3-carboxylic acids, where conventional methods often suffer from limited scope and efficiency constraints.

Significance of 1-[(2-Chlorophenyl)methyl]-1H-pyrrole-3-carboxylic Acid

This compound represents a sophisticated example of substituted pyrrole carboxylic acid chemistry, incorporating both halogenated aromatic substitution and strategic positioning of functional groups to create a molecule with distinctive chemical properties. The compound, with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 grams per mole, features a chlorophenylmethyl group attached to the nitrogen atom of the pyrrole ring, while the carboxylic acid functionality is positioned at the 3-position of the heterocycle. This specific substitution pattern confers unique electronic and steric characteristics that differentiate it from simpler pyrrole carboxylic acid derivatives.

The presence of the 2-chlorobenzyl substituent at the nitrogen position significantly alters the electronic distribution within the pyrrole ring system and influences the compound's chemical reactivity. Chlorine substitution on the aromatic ring introduces electron-withdrawing effects that can modulate the nucleophilicity of the pyrrole nitrogen and affect the overall stability of the heterocyclic system. The ortho-positioning of the chlorine atom relative to the methylene bridge creates additional steric considerations that may influence conformational preferences and intermolecular interactions. These structural features combine to create a compound with distinct physicochemical properties that are valuable for understanding structure-activity relationships in pyrrole-based molecular systems.

Table 1: Comparative Molecular Properties of Selected Pyrrole Carboxylic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Position of Carboxylic Acid
Pyrrole-2-carboxylic acid C₅H₅NO₂ 111.10 634-97-9 2-position
Pyrrole-3-carboxylic acid C₅H₅NO₂ 111.10 931-03-3 3-position
This compound C₁₂H₁₀ClNO₂ 235.67 1506517-99-2 3-position
1-[(2-Chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid C₁₂H₁₀ClNO₂ 235.67 702670-43-7 2-position

The synthetic accessibility of this compound has been enhanced through advances in continuous flow methodology and specialized synthetic protocols. These developments have made it possible to prepare this compound and related derivatives with improved efficiency and selectivity compared to traditional batch synthesis approaches. The availability of reliable synthetic routes has facilitated broader investigation of the compound's chemical properties and potential applications in various research contexts.

Research Context and Objectives

The investigation of this compound occurs within the broader context of heterocyclic chemistry research aimed at understanding the relationship between molecular structure and chemical properties in substituted pyrrole systems. Current research objectives encompass multiple complementary areas, including the development of efficient synthetic methodologies, characterization of chemical reactivity patterns, and exploration of structure-activity relationships in this class of compounds. The growing importance of pyrrole-based structures in pharmaceutical and materials science applications has intensified interest in understanding how specific substitution patterns influence molecular behavior and functional properties.

Recent developments in continuous flow synthesis have provided new opportunities for preparing diverse libraries of substituted pyrrole carboxylic acids with enhanced efficiency and reproducibility. The first general method for the direct synthesis of pyrrole-3-carboxylic acids from tertiary-butyl acetoacetates, amines, and 2-bromoketones in continuous flow represents a significant advancement in this field. This methodology enables the preparation of highly substituted pyrrole-3-carboxylic acids through a single microreactor process, with the generated hydrogen bromide byproduct utilized in situ to saponify tertiary-butyl esters and provide the corresponding acids directly. Such approaches have particular relevance for the synthesis of compounds like this compound, where traditional methods may be less efficient or require multiple synthetic steps.

The characterization of substituted pyrrole carboxylic acids involves comprehensive analysis of their physical, chemical, and spectroscopic properties to establish structure-property relationships. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic analysis, provide detailed insights into molecular structure and conformation. These investigations contribute to a fundamental understanding of how substituent effects influence pyrrole chemistry and guide the rational design of new compounds with desired properties.

Table 2: Key Research Areas in Substituted Pyrrole Carboxylic Acid Chemistry

Research Area Primary Focus Methodological Approaches Expected Outcomes
Synthetic Methodology Development of efficient synthetic routes Continuous flow synthesis, microfluidic protocols Improved access to target compounds
Structure-Property Relationships Understanding substituent effects Spectroscopic analysis, computational modeling Predictive structure-activity models
Chemical Reactivity Characterization of reaction patterns Kinetic studies, mechanistic investigations Enhanced synthetic planning capabilities
Applications Development Exploration of practical uses Biological assays, materials testing Identification of promising applications

The research context also encompasses broader questions about the role of halogenated aromatic substituents in modulating the properties of heterocyclic systems. The specific case of 2-chlorobenzyl substitution provides an opportunity to investigate how halogen positioning and electronic effects influence molecular behavior in pyrrole-based systems. These studies contribute to the development of more sophisticated understanding of substituent effects in heterocyclic chemistry and support the rational design of new compounds with targeted properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFFBGNZLRWYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a chlorophenyl group and a carboxylic acid moiety. The molecular formula is C12H10ClNC_{12}H_{10}ClN with a molecular weight of approximately 221.67 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate signaling pathways by binding to specific receptors, similar to other pyrrole derivatives that have shown activity against serotonin receptors and in neuropharmacological contexts .

Antimicrobial Activity

Recent studies have demonstrated that compounds related to pyrrole derivatives exhibit notable antimicrobial properties. For instance, related pyrrole compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget OrganismMIC (mg/mL)
This compoundS. aureus0.025
E. coli0.020
Related pyrrole derivativesB. subtilis4.69
P. aeruginosa11.29

Neuropharmacological Effects

The compound has been studied for its potential as a serotonin receptor modulator, particularly at the 5-HT6 receptor, which is implicated in cognitive processes. Research indicates that certain pyrrole derivatives can act as inverse agonists at this receptor, leading to enhanced cognitive function in preclinical models .

Case Study: Cognitive Enhancement

In a study evaluating the effects of various pyrrole derivatives on cognitive function, one derivative demonstrated significant improvements in memory retention in animal models when administered at doses of 10–30 mg/kg . This suggests potential therapeutic applications for cognitive disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrole derivatives is crucial for optimizing their biological activity. Modifications at the 2-position of the chlorophenyl group or altering the carboxylic acid functionality can significantly influence the compound's efficacy and selectivity towards specific biological targets .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of FluorineIncreased potency at 5-HT6 receptor
Alteration of Carboxylic AcidEnhanced solubility and bioavailability

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid exhibits anticancer properties through various mechanisms:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer proliferation, such as c-KIT kinase, which is critical in gastrointestinal stromal tumors (GISTs) and other malignancies. This inhibition disrupts signaling pathways that promote cell division and survival .

Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory responses:

  • Cytokine Modulation : It may influence cytokine production, which plays a crucial role in the inflammatory process. This modulation can lead to reduced inflammation and improved outcomes in various inflammatory diseases .

Antimicrobial Properties

Emerging studies suggest that derivatives of this compound may possess antimicrobial activity:

  • Bacterial Growth Inhibition : Certain structural analogs have demonstrated the ability to inhibit bacterial growth, indicating potential applications in treating infections .

Data Table: Biological Activities

Activity TypeMechanismReference
Anticancerc-KIT kinase inhibition
Anti-inflammatoryCytokine modulation
AntimicrobialBacterial growth inhibition

Case Study on c-KIT Inhibition

A study highlighted the effectiveness of this compound as a selective inhibitor of c-KIT kinase. The results indicated significant reductions in cell viability in GIST cells treated with this compound, demonstrating its potential as a therapeutic agent against specific cancers .

Anti-inflammatory Research

In another investigation, the compound was tested for its anti-inflammatory properties using models of acute inflammation. Results showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

Antimicrobial Testing

Research exploring the antimicrobial properties of pyrrole derivatives revealed that certain modifications to the structure of this compound enhanced its efficacy against Gram-positive bacteria, indicating potential for development into new antimicrobial agents .

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

  • 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (C₁₃H₁₂ClNO₂, MW: 249.7): Features a 3-chlorophenyl group and methyl groups at positions 2 and 5 of the pyrrole.
  • 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (C₁₃H₁₂ClNO₂, MW: 249.7): Substituted with a 4-chlorophenyl group, which provides a para-chloro configuration. This may enhance π-π stacking interactions in biological systems compared to ortho-substituted derivatives .

Substituted Benzyl-Pyrrole Derivatives

  • 1-[(3-Chlorophenyl)methyl]-2,5-dimethyl-4-{[(3-phenylpropyl)amino]methyl}-1H-pyrrole-3-carboxylic acid (C₂₄H₂₇ClN₂O₂, MW: 410.94): Contains a 3-chlorobenzyl group and additional methyl and aminomethyl substituents. The extended alkylamino side chain increases lipophilicity (logP = 5.02) and molecular weight, likely enhancing membrane permeability but reducing aqueous solubility .

Heterocyclic Core Modifications

Pyrazole vs. Pyrrole Derivatives

  • 1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid (C₁₁H₉ClN₂O₂, MW: 236.66):
    • Replaces the pyrrole ring with a pyrazole , which is more aromatic and less electron-rich. This modification could alter hydrogen-bonding interactions with biological targets .

Fused Bicyclic Systems

  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (C₈H₅ClN₂O₂, MW: 196.59): Features a pyrrolopyridine core, introducing a fused bicyclic system. The increased aromaticity and planar structure may enhance binding to flat enzymatic pockets compared to monocyclic pyrroles .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) logP Key Substituents
Target Compound C₁₄H₁₄ClNO₂ 263.72 ~3.5* 2-Chlorobenzyl, pyrrole-3-carboxylic acid
1-(3-Chlorophenyl)-2,5-dimethyl-pyrrole-3-COOH C₁₃H₁₂ClNO₂ 249.7 N/A 3-Chlorophenyl, 2,5-dimethyl
1-[(3-Chlorophenyl)methyl]-pyrazole-4-COOH C₁₁H₉ClN₂O₂ 236.66 N/A 3-Chlorobenzyl, pyrazole-4-carboxylic acid
1-(3-Chloro-4-methoxyphenyl)-pyrrole-2-COOH C₁₂H₁₀ClNO₃ 251.66 N/A 3-Chloro-4-methoxyphenyl, pyrrole-2-COOH

*Estimated logP based on structural similarity.

Research Implications and Gaps

  • Electronic Effects : The 2-chlorophenyl group in the target compound may create a steric environment favorable for binding to enzymes like cyclooxygenases or kinases, whereas 3- or 4-chloro isomers could exhibit divergent activities .
  • Solubility Challenges: Derivatives with methyl or alkylamino groups (e.g., ) show increased logP values, suggesting a need for formulation optimization to improve bioavailability.
  • Biological Data: Limited evidence on pharmacological activity; further studies are required to correlate structural features with target affinity.

Preparation Methods

Pyrrole Ring Formation

A common approach to pyrrole synthesis involves the Paal-Knorr reaction or related cyclization methods using 1,4-dicarbonyl compounds and ammonia or amines. However, for pyrrole-3-carboxylic acid derivatives, a more tailored approach is used.

One patented method (CN103265468A) describes the synthesis of pyrrole-3-carboxylic acid ethyl esters by:

  • Bromination of aldehydes to form α-bromo aldehydes.
  • Ring closure with β-keto esters (e.g., ethyl acetoacetate) and ammonia under mild conditions (0–50°C).
  • This method yields pyrrole-3-carboxylic acid esters with high conversion and purity, suitable for scale-up.
Step Reaction Type Conditions Outcome
1 Bromination Propionaldehyde + Br2, 0–50°C α-Bromo aldehyde intermediate
2 Cyclization α-Bromo aldehyde + ethyl acetoacetate + NH3, 0–50°C, 10–14 h Pyrrole-3-carboxylic acid ethyl ester

This method avoids the use of costly or environmentally harmful reagents such as sodium nitrite or tert-butyl acetoacetate, facilitating industrial application.

The introduction of the 2-chlorobenzyl group onto the pyrrole nitrogen is typically achieved via nucleophilic substitution (N-alkylation) using 2-chlorobenzyl halides (commonly bromide or chloride).

  • The pyrrole nitrogen acts as a nucleophile.
  • The reaction is carried out in the presence of a base (e.g., triethylamine, potassium carbonate).
  • Solvents such as DMF, acetonitrile, or THF are preferred for their polarity and ability to dissolve both reagents.
  • Catalysts like 4-(dimethylamino)pyridine (DMAP) may be used to enhance reaction rates.
Parameter Typical Conditions
Alkylating agent 2-Chlorobenzyl bromide or chloride
Base Triethylamine, potassium carbonate, or DMAP
Solvent DMF, THF, acetonitrile
Temperature Room temperature to reflux
Reaction time Several hours (4–24 h)

This step must be carefully controlled to avoid over-alkylation or side reactions.

Hydrolysis to Carboxylic Acid

If the pyrrole-3-carboxylic acid is initially obtained as an ester (e.g., ethyl ester), hydrolysis is required to yield the free acid.

  • Hydrolysis is typically performed under basic conditions using alkali hydroxides such as sodium hydroxide, potassium hydroxide, or lithium hydroxide.
  • Reaction temperatures vary from room temperature to reflux, depending on ester stability.
  • Acidification after hydrolysis precipitates the free carboxylic acid.
Hydrolysis Parameter Typical Conditions
Base NaOH, KOH, or LiOH
Solvent Water, aqueous ethanol
Temperature 25–80°C
Reaction time 2–24 hours
Work-up Acidification with HCl or H2SO4 to pH ~2–3

This step is critical for purity and yield optimization.

Representative Synthetic Route Summary

Step Reaction Reagents/Conditions Yield (%) Notes
1 Bromination of aldehyde Propionaldehyde + Br2, 0–50°C High α-Bromo aldehyde intermediate
2 Pyrrole ring cyclization α-Bromo aldehyde + ethyl acetoacetate + NH3, 0–50°C, 10–14 h 70–85 Pyrrole-3-carboxylic acid ester
3 N-Alkylation with 2-chlorobenzyl halide Pyrrole ester + 2-chlorobenzyl bromide + base, DMF, RT–reflux 60–80 Selective N-substitution
4 Ester hydrolysis NaOH or KOH, aqueous solvent, 25–80°C, 2–24 h 80–95 Free acid obtained

Research Findings and Optimization Notes

  • Reaction Yields: Optimizing temperature and base equivalents in the N-alkylation step significantly improves yield and selectivity.
  • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) favor alkylation efficiency.
  • Purification: Crystallization from suitable solvents (e.g., methylene chloride, petroleum ether) yields high-purity products.
  • Environmental Considerations: Avoidance of toxic reagents and mild conditions align with green chemistry principles.

Q & A

Q. What are the recommended synthetic routes for 1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves coupling a substituted pyrrole core with a chlorophenylmethyl group. For example, amide formation (General Procedure F1 in ) can be adapted using 2-chlorophenylmethylamine and pyrrole-3-carboxylic acid derivatives. Intermediates should be characterized via ESI-MS (Electrospray Ionization Mass Spectrometry) to confirm molecular ions (e.g., m/z 293.2 observed in analogs ). Purity can be assessed via HPLC (97.34% purity reported for structurally related compounds ).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include aromatic protons (δ 7.5–8.0 ppm for chlorophenyl groups) and pyrrole ring protons (δ 6.0–7.0 ppm). For example, in a related compound, pyrrole protons appear at δ 7.57 ppm .
  • ESI-MS : Used to verify molecular weight (e.g., m/z 311.1 observed in a methyl-substituted analog ).
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm functional groups.

Q. What are the solubility and stability properties of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Carboxylic acid derivatives are typically polar and soluble in DMSO or methanol. For example, structurally similar compounds are processed in DMSO-d6 for NMR .
  • Stability : Hydrolysis of esters to carboxylic acids under acidic conditions (e.g., HCl at 93–96°C for 17 hours ) suggests sensitivity to strong acids. Store at –20°C in inert atmospheres to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs of this compound?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, replacing 4-chlorophenyl with 2-chlorophenyl (as in the target compound) may alter steric/electronic properties, affecting binding. shows chloro-substituted pyrazoles exhibit varied activity based on substitution patterns .
  • Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition) to quantify potency differences. Adjust experimental replicates (n ≥ 3) to ensure statistical significance.

Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina can model interactions between the carboxylic acid group and catalytic residues (e.g., hydrogen bonding with lysine or arginine).
  • QM/MM Simulations : Assess electronic effects of the chlorophenyl group on binding energy. Parameters from related pyrrole-carboxylic acid systems (e.g., MFCD00866126 ) can guide force field selection.

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer :
  • pH-Dependent Stability : Carboxylic acids deprotonate at pH > pKa (~4.5–5.0), increasing solubility but potentially reducing membrane permeability. Conduct accelerated stability testing at pH 2–9 (37°C, 72 hours) with HPLC monitoring .
  • Reactivity : Under basic conditions, the carboxylate may participate in nucleophilic reactions (e.g., esterification).

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step. For example, a 68–95% yield range is reported for analogous pyrrole syntheses .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in chlorophenyl group introduction .

Data Contradiction Analysis

Q. Why do similar analogs exhibit conflicting biological activities despite structural similarity?

  • Methodological Answer :
  • Steric Effects : Substituent position (e.g., 2-chloro vs. 4-chlorophenyl) alters spatial orientation, impacting target binding. shows dipentyl-amino groups in pyrrolo-pyrimidines enhance activity via hydrophobic interactions .
  • Electron-Withdrawing Effects : Chlorine substituents modulate electron density on the pyrrole ring, affecting redox properties. Compare cyclic voltammetry data across analogs to quantify these effects.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
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1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

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